molecular formula C15H17N3O2 B2974177 Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate CAS No. 108123-81-5

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B2974177
CAS No.: 108123-81-5
M. Wt: 271.32
InChI Key: TZBQVZUKPBMPCA-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-methylpyrimidine-5-carboxylate with benzylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-(phenylamino)-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(methylamino)-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate

These compounds share a similar pyrimidine core structure but differ in the substituents attached to the amino group. The uniqueness of this compound lies in its benzylamino group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-20-14(19)13-10-17-15(18-11(13)2)16-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQVZUKPBMPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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